SAR405838, also known as MI-77301, is a potent and selective small-molecule inhibitor of the interaction between Murine Double Minute 2 (MDM2) and the tumor suppressor protein p53. [, , , , , , , ] This interaction plays a critical role in regulating the activity of p53, which is involved in vital cellular processes such as DNA repair, cell cycle arrest, and apoptosis. [, ] In many cancers, MDM2 is overexpressed or amplified, leading to the suppression of p53 activity and promoting tumor growth. [, , , , ] SAR405838 disrupts the MDM2-p53 interaction, thus restoring p53 function and inducing cell cycle arrest or apoptosis in cancer cells. [, , , , ] Due to its mechanism of action, SAR405838 has been investigated for its potential as an anti-cancer agent in preclinical and clinical trials for various cancer types. [, , , , , , , , , , , , , , , ]
SAR405838 is a novel small molecule designed to inhibit the interaction between the MDM2 protein and the tumor suppressor protein p53. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly in tumors that retain wild-type p53 functionality. SAR405838 is classified as a potent and selective inhibitor of MDM2, which is critical for regulating p53 activity. The compound is currently undergoing Phase I clinical trials to evaluate its efficacy and safety in human subjects.
SAR405838 was developed by Sanofi-Aventis as an optimized derivative of MI-219, another MDM2 inhibitor. It falls under the classification of spiro-oxindole compounds, which are known for their ability to selectively bind to MDM2 and disrupt its interaction with p53. The compound has been shown to have a high binding affinity for MDM2, with a dissociation constant (K_i) of approximately 0.88 nM, indicating its potential as a therapeutic agent in oncology .
The synthesis of SAR405838 involves a multi-step chemical process that builds upon the structure of MI-219. The synthesis method incorporates specific modifications to enhance the compound's binding affinity and stability. The purity of SAR405838 is reported to exceed 95% as determined by high-performance liquid chromatography (HPLC) .
SAR405838 is synthesized through a series of reactions that include:
The synthesis process has been detailed in various studies, highlighting the importance of each step in achieving the desired chemical properties .
The molecular structure of SAR405838 features a complex arrangement that allows it to effectively mimic key amino acid residues of p53. The compound's structure includes:
The co-crystal structure of SAR405838 bound to MDM2 has been resolved at a resolution of 2.1 Å, providing insights into the precise interactions that confer its high affinity .
SAR405838 undergoes several chemical reactions upon interaction with MDM2, primarily involving:
These reactions are crucial for understanding how SAR405838 exerts its therapeutic effects in cancer cells .
The mechanism by which SAR405838 operates involves several key processes:
In preclinical models, this mechanism has been shown to result in significant tumor regression and cell cycle arrest .
SAR405838's primary application lies in oncology as a therapeutic agent targeting tumors with functional p53 pathways. Its ability to induce apoptosis through the activation of p53 makes it a promising candidate for treating various cancers, including osteosarcoma, leukemia, prostate cancer, and colon cancer. Ongoing clinical trials aim to further elucidate its efficacy and safety profile in human patients .
The TP53 tumor suppressor gene, encoding the p53 protein, represents the most frequently inactivated gene in human cancers, with mutations occurring in over 50% of malignancies [6]. Functioning as a sequence-specific transcription factor, p53 coordinates cellular responses to diverse stressors including DNA damage, oncogene activation, and hypoxia [7]. Upon activation, p53 regulates hundreds of target genes involved in critical cellular processes: cell cycle arrest (via p21 activation), apoptosis (through PUMA, Bax, and NOXA induction), DNA repair, and senescence [2] [6]. This multifaceted response enables p53 to maintain genomic integrity, earning it the designation "guardian of the genome" [6]. The profound tumor-suppressive function of p53 is evidenced by the cancer predisposition observed in Li-Fraumeni syndrome patients (inheriting TP53 mutations) and Trp53-null mice, which develop spontaneous tumors with complete penetrance [2] [7]. Paradoxically, certain TP53 missense mutations confer oncogenic "gain-of-function" properties that promote invasion, metastasis, and chemoresistance beyond mere loss of tumor suppression [2] [6].
Murine double minute 2 (MDM2, HDM2 in humans) serves as the primary negative regulator of p53, forming an autoregulatory feedback loop critical for maintaining p53 homeostasis [3] [7]. The MDM2 gene encodes a 491-amino acid protein containing several functional domains: an N-terminal p53-binding domain, a central acidic domain and zinc finger, and a C-terminal RING finger domain possessing E3 ubiquitin ligase activity [3] [9]. MDM2 inactivates p53 through three principal mechanisms:
The high frequency of p53 pathway inactivation in cancer—either through direct TP53 mutation (≈50%) or MDM2/MDMX overexpression (≈10-20%)—makes restoring p53 function a compelling therapeutic strategy [3] [9] [10]. Pharmacologically disrupting the p53-MDM2 interaction offers a mechanism to reactivate wild-type p53 in tumors where its function is compromised by MDM2 overexpression rather than mutation [1] [9]. This approach leverages the following biological rationales:
The development of MDM2 inhibitors began with the discovery of Nutlins by Roche in 2004 via high-throughput screening [9]. Nutlin-3a, a cis-imidazoline analog, demonstrated potent MDM2 binding (Kᵢ ≈ 90 nM) and robust tumor growth inhibition in preclinical models by mimicking the Phe¹⁹, Trp²³, Leu²⁶ interaction [9]. This pioneering work established the pharmacophore model for MDM2 inhibition. Subsequent optimization yielded RG7112, the first MDM2 inhibitor to enter clinical trials, though it faced challenges with toxicity and limited efficacy [9] [10]. Concurrently, the University of Michigan developed spiro-oxindole-based inhibitors (MI-series) like MI-219, which exhibited high potency (IC₅₀ < 1 μM in SJSA-1 cells) and favorable pharmacokinetics [9]. SAR405838 (MI-77301) emerged as a clinical candidate from the MI-series through extensive structure-activity relationship (SAR) optimization focused on enhancing binding affinity, selectivity, and oral bioavailability [1] [5] [8]. Its development represented a significant advancement in the structural diversification and pharmacologic refinement of MDM2 inhibitors.
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